molecular formula C14H15NO3S B13451738 N-(4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide

N-(4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B13451738
M. Wt: 277.34 g/mol
InChI Key: JKKUIIMTTCGGBQ-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-hydroxy-2-methylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylacetophenone.

    Reduction: Formation of N-(4-hydroxy-2-methylphenyl)amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methylacetophenone: Shares the hydroxy and methyl substitution pattern but lacks the sulfonamide group.

    N-(4-hydroxy-2-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

Uniqueness

N-(4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide is unique due to the presence of both a hydroxy group and a sulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-10-3-6-13(7-4-10)19(17,18)15-14-8-5-12(16)9-11(14)2/h3-9,15-16H,1-2H3

InChI Key

JKKUIIMTTCGGBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)O)C

Origin of Product

United States

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